PR1 leukemia peptide vaccine

Übersicht

Beschreibung

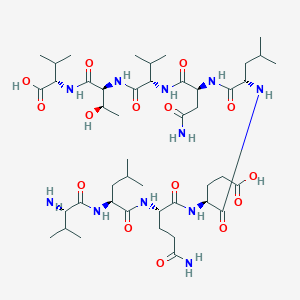

Pr1-Nanopeptid ist eine Nonappeptidsequenz, die in der humanen Proteinase 3 und ELA2 vorkommt, die als leukämieassoziiertes Antigen exprimiert wird . Diese Peptidsequenz, Val-Leu-Gln-Glu-Leu-Asn-Val-Thr-Val, wurde hinsichtlich ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung chronischer myeloischer Leukämie, untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pr1-Nanopeptid erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), eine Methode, die weit verbreitet für die Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz. Anschliessend werden die Aminosäuren schrittweise durch eine Reihe von Kupplungs- und Entschützungsschritten hinzugefügt. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pr1-Nanopeptid folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in grösseren Massstäben. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu optimieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und durch Massenspektrometrie und Kernspinresonanz (NMR)-Spektroskopie charakterisiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pr1 nanopeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Pr1 nanopeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pr1-Nanopeptid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann an den Methionin- oder Cysteinresten auftreten, falls diese in der Peptidsequenz vorhanden sind.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind gängige Reduktionsmittel.

Substitution: Es werden ortsspezifische Mutagenese oder chemische Modifikationstechniken eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen vorgenommenen Modifikationen ab. Beispielsweise führt die Oxidation von Methionin zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt .

Wissenschaftliche Forschungsanwendungen

Pr1-Nanopeptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Wird auf seine Rolle bei der Immunantwort und als potenzieller Biomarker für bestimmte Krankheiten untersucht.

Medizin: Wird als therapeutisches Mittel für chronische myeloische Leukämie und andere Krebsarten erforscht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt

Wirkmechanismus

Pr1-Nanopeptid übt seine Wirkung aus, indem es eine T-Zell-Immunität gegen Proteinase 3, ein Zielantigen bei Leukämie, auslöst. Das Peptid bindet an HLA-A2.1-Moleküle auf der Oberfläche von antigenpräsentierenden Zellen, die dann das Peptid T-Zellen präsentieren. Diese Interaktion stimuliert eine Immunantwort gegen Zellen, die Proteinase 3 exprimieren, was zur gezielten Zerstörung von Leukämiezellen führt .

Wirkmechanismus

Pr1 nanopeptide exerts its effects by eliciting T-cell immunity to proteinase 3, a target antigen in leukemia. The peptide binds to HLA-A2.1 molecules on the surface of antigen-presenting cells, which then present the peptide to T-cells. This interaction stimulates an immune response against cells expressing proteinase 3, leading to the targeted destruction of leukemia cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Proteinase 3-abgeleitete Peptide: Andere Peptide, die von Proteinase 3 abgeleitet sind, mit ähnlichen Sequenzen und Funktionen.

ELA2-abgeleitete Peptide: Peptide, die von ELA2 abgeleitet sind, einem anderen Enzym mit ähnlichen Eigenschaften.

Einzigartigkeit

Pr1-Nanopeptid ist aufgrund seiner spezifischen Sequenz und seiner starken Bindung an HLA-A2.1 einzigartig, was es zu einem vielversprechenden Kandidaten für die gezielte Immuntherapie macht. Seine Fähigkeit, eine starke Immunantwort gegen Leukämiezellen auszulösen, unterscheidet es von anderen ähnlichen Peptiden .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H79N11O15/c1-19(2)16-27(40(65)52-29(18-31(47)59)41(66)54-34(22(7)8)43(68)56-36(24(11)57)44(69)55-35(23(9)10)45(70)71)51-38(63)26(13-15-32(60)61)49-37(62)25(12-14-30(46)58)50-39(64)28(17-20(3)4)53-42(67)33(48)21(5)6/h19-29,33-36,57H,12-18,48H2,1-11H3,(H2,46,58)(H2,47,59)(H,49,62)(H,50,64)(H,51,63)(H,52,65)(H,53,67)(H,54,66)(H,55,69)(H,56,68)(H,60,61)(H,70,71)/t24-,25+,26+,27+,28+,29+,33+,34+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOACUGNMTZAEJZ-GXLXRQKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H79N11O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182253-77-6 | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182253776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR1 leukemia peptide vaccine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

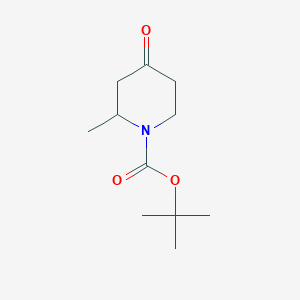

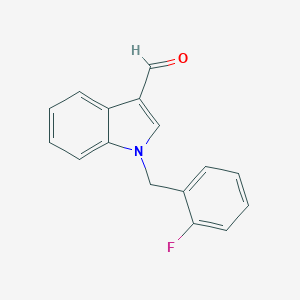

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)

![N-[[4-(2-phenylethynyl)phenyl]methylidene]hydroxylamine](/img/structure/B65926.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B65934.png)

![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)

![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)

![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)